REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:9])=[CH:4][C:3]=1[CH3:10].C([Mg]Cl)(C)C.C([Li])CCC.C(O)(=O)C[C:23](CC(O)=O)(C(O)=O)[OH:24]>C1COCC1.CN(C=O)C>[Br:9][C:5]1[C:6]([CH3:8])=[CH:7][C:2]([CH:23]=[O:24])=[C:3]([CH3:10])[CH:4]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)C)Br)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.95 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
6.31 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
to stir at about −10° C. for about 0.25 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
below about 0° C
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
STIRRING
|
Details
|
was stirred at about −10° C. for about 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
below about 0° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at ambient temperature for about 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for about 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted once with toluene (50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (SiO2, diethyl ether/petroleum ether 5:95)
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=O)C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.18 mmol | |
AMOUNT: MASS | 3.66 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |